5-(3,4-Difluorobenzoyl)-2-methylpyridine 5-(3,4-Difluorobenzoyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187169-34-1
VCID: VC3005273
InChI: InChI=1S/C13H9F2NO/c1-8-2-3-10(7-16-8)13(17)9-4-5-11(14)12(15)6-9/h2-7H,1H3
SMILES: CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol

5-(3,4-Difluorobenzoyl)-2-methylpyridine

CAS No.: 1187169-34-1

Cat. No.: VC3005273

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Difluorobenzoyl)-2-methylpyridine - 1187169-34-1

Specification

CAS No. 1187169-34-1
Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
IUPAC Name (3,4-difluorophenyl)-(6-methylpyridin-3-yl)methanone
Standard InChI InChI=1S/C13H9F2NO/c1-8-2-3-10(7-16-8)13(17)9-4-5-11(14)12(15)6-9/h2-7H,1H3
Standard InChI Key QGWOWONKMKCWGJ-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F

Introduction

5-(3,4-Difluorobenzoyl)-2-methylpyridine is an organic compound belonging to the class of pyridine derivatives. It features a difluorobenzoyl group attached to the 5-position of a 2-methylpyridine ring, which significantly influences its chemical behavior and potential applications. The presence of fluorine atoms enhances the compound's electronic properties, making it a subject of interest in fields such as medicinal chemistry and materials science.

Synthesis of 5-(3,4-Difluorobenzoyl)-2-methylpyridine

The synthesis of this compound typically involves the acylation of 2-methylpyridine with 3,4-difluorobenzoyl chloride. This reaction can be optimized using continuous flow reactors for industrial applications, allowing precise control over reaction parameters to ensure consistent product quality.

Synthesis Conditions

ReagentConditions
2-MethylpyridineReactant
3,4-Difluorobenzoyl ChlorideReactant
Solvent (e.g., dichloromethane)Medium
Catalyst (if needed)Optional
TemperatureControlled
Reaction TimeOptimized

Chemical Reactions and Mechanisms

5-(3,4-Difluorobenzoyl)-2-methylpyridine can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzoyl group may be replaced by nucleophiles under appropriate conditions.

  • Electrophilic Aromatic Substitution: Although less common due to the presence of fluorine, electrophilic aromatic substitution can occur if the conditions favor the removal of fluorine atoms.

  • Metal-Catalyzed Coupling Reactions: This compound can be involved in metal-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Reaction Types and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionNucleophile (e.g., hydroxide), solventBasic conditions
Electrophilic Aromatic SubstitutionElectrophile (e.g., nitronium ion), solventAcidic conditions
Metal-Catalyzed CouplingMetal catalyst (e.g., palladium), ligands, solventInert atmosphere

Applications and Biological Activity

The unique structure and reactivity of 5-(3,4-Difluorobenzoyl)-2-methylpyridine make it valuable across various scientific disciplines:

  • Medicinal Chemistry: Its potential biological activity, influenced by the difluorobenzoyl group, makes it a candidate for drug development. The compound may interact with specific enzymes or receptors, modulating their activity.

  • Materials Science: The electronic properties enhanced by fluorine atoms can be exploited in the design of new materials.

Biological Activity

Biological ContextPotential Activity
Enzyme InhibitionModulation of enzyme activity
Receptor BindingInteraction with specific receptors

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